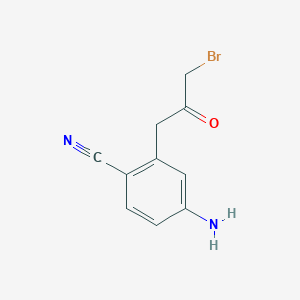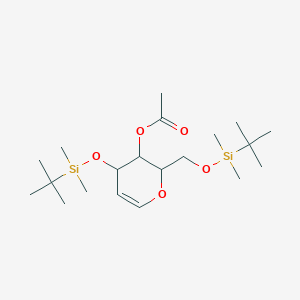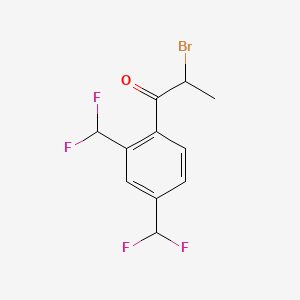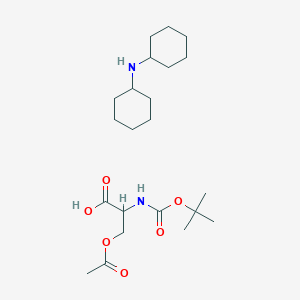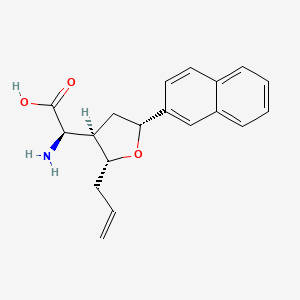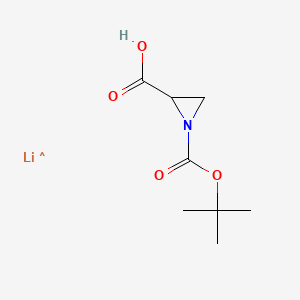
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid;lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is a compound of interest in various fields of chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt typically involves the formation of the aziridine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. One common method involves the cyclization of an appropriate precursor under basic conditions to form the aziridine ring. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes for the cyclization and Boc protection steps, as well as efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophilic substitution, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions typically result in ring-opened products with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. The aziridine ring is a known pharmacophore, and derivatives of this compound could exhibit biological activity against various targets.
Industry
In industry, (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The lithium salt form enhances the solubility and stability of the compound, making it easier to handle and use in various applications.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and carboxylic acid functionality but may have different substituents.
tert-Butoxycarbonyl (Boc) protected amines: These compounds have the Boc protecting group but may lack the aziridine ring.
Uniqueness
(2S)-1-tert-butoxycarbonylaziridine-2-carboxylic acid; lithium salt is unique due to the combination of the aziridine ring, Boc protecting group, and lithium salt form. This combination provides a balance of reactivity, stability, and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13LiNO4 |
|---|---|
Molecular Weight |
194.2 g/mol |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11); |
InChI Key |
FPGLVOGUMOOCSO-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CC(C)(C)OC(=O)N1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


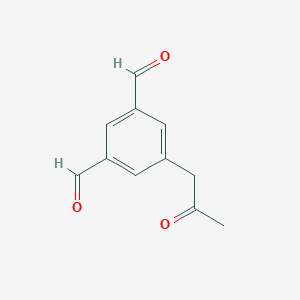
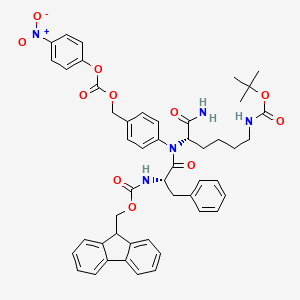
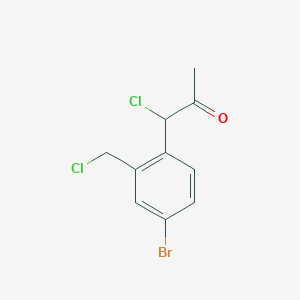
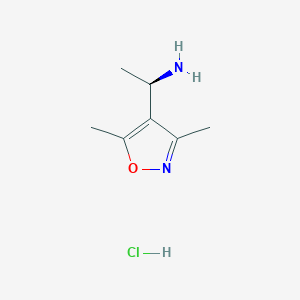

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
